molecular formula C16H12N4OS B12758024 Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- CAS No. 123823-92-7

Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)-

Cat. No.: B12758024
CAS No.: 123823-92-7
M. Wt: 308.4 g/mol
InChI Key: DVBJGGOFMSJLBY-UHFFFAOYSA-N
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Description

Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- is a complex heterocyclic compound that combines the structural features of quinoline and imidazopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- typically involves multi-step reactions starting from readily available precursors. One common approach involves the nucleophilic substitution of halogenated quinoline derivatives followed by cyclization and sulfoxidation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- is unique due to the presence of both quinoline and imidazopyridine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, making it a versatile tool in medicinal chemistry .

Properties

CAS No.

123823-92-7

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfinylmethyl)quinoline

InChI

InChI=1S/C16H12N4OS/c21-22(16-19-14-6-3-9-17-15(14)20-16)10-12-8-7-11-4-1-2-5-13(11)18-12/h1-9H,10H2,(H,17,19,20)

InChI Key

DVBJGGOFMSJLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CS(=O)C3=NC4=C(N3)C=CC=N4

Origin of Product

United States

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